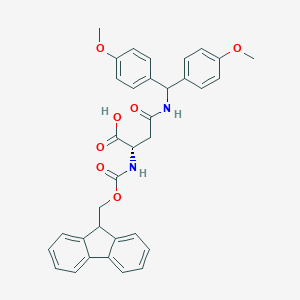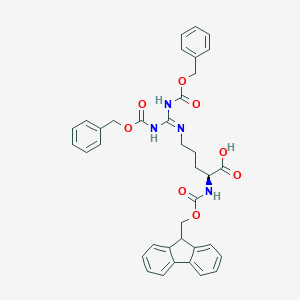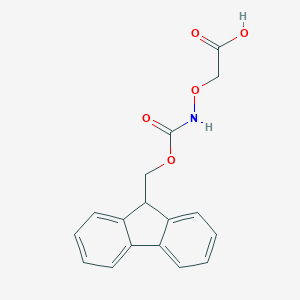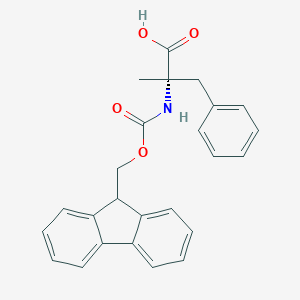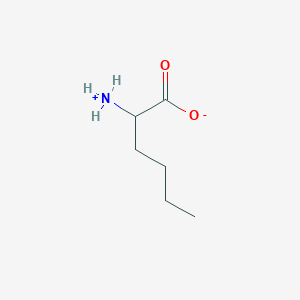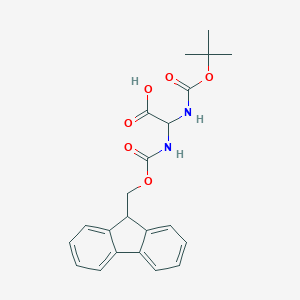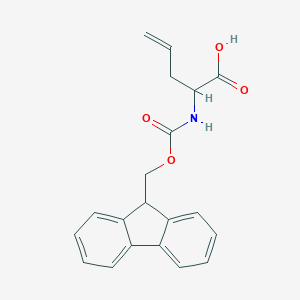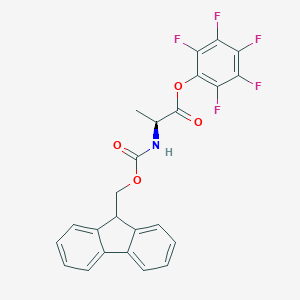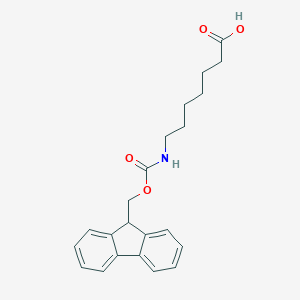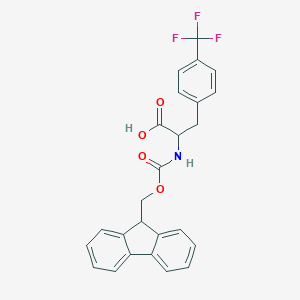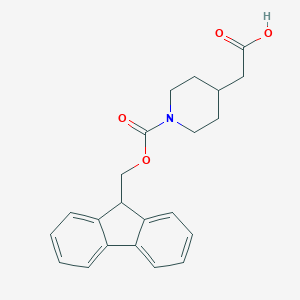
Fmoc-4-cyano-D-phenylalanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-4-cyano-D-phenylalanine is a derivative of phenylalanine, an amino acid, with the addition of a 4-cyanophenyl group and a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis due to its unique structural properties .
Mechanism of Action
Target of Action
Fmoc-4-cyano-D-phenylalanine, also known as Fmoc-D-Phe(4-CN)-OH, is primarily used in peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized. It plays a crucial role in the formation of these peptide chains by providing a specific amino acid sequence to the chain .
Mode of Action
Fmoc-D-Phe(4-CN)-OH interacts with its targets through a process known as solid-phase peptide synthesis . In this process, the compound is added to a growing peptide chain in a step-by-step manner. The Fmoc group of the compound acts as a protective group for the amino acid, preventing unwanted side reactions during the synthesis process . Once the desired peptide chain is formed, the Fmoc group is removed, leaving behind the synthesized peptide .
Biochemical Pathways
The biochemical pathways affected by Fmoc-D-Phe(4-CN)-OH are those involved in peptide synthesis. The compound directly contributes to the formation of peptide bonds, which are the primary structures in proteins. The downstream effects of this include the formation of proteins with specific functions, depending on the sequence of amino acids in the peptide chain .
Pharmacokinetics
Like other compounds used in peptide synthesis, it is likely to have low bioavailability due to its use in controlled laboratory conditions .
Result of Action
The molecular and cellular effects of Fmoc-D-Phe(4-CN)-OH’s action are the formation of peptide chains with a specific sequence of amino acids . These peptide chains can then fold into functional proteins, which can have various effects at the cellular level, depending on the specific protein that is formed .
Action Environment
The action, efficacy, and stability of Fmoc-D-Phe(4-CN)-OH are influenced by various environmental factors. These include the pH and temperature of the reaction environment, as well as the presence of other compounds used in the peptide synthesis process . Optimal conditions are required for the compound to effectively contribute to peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-cyano-D-phenylalanine typically involves the protection of the amino group of 4-cyano-D-phenylalanine with the Fmoc group. This is achieved through a reaction with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
Fmoc-4-cyano-D-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical peptide synthesis.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like DMF or DCM.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-4-cyano-D-phenylalanine is widely used in solid-phase peptide synthesis. The Fmoc group serves as a protecting group for the amino group, allowing for the stepwise assembly of peptides .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. Its unique structure allows for the incorporation of a cyano group, which can be used as a spectroscopic probe .
Medicine
In medicine, this compound is used in the development of peptide-based drugs. Its incorporation into peptides can enhance the stability and bioavailability of therapeutic peptides .
Industry
In industrial applications, this compound is used in the production of peptide-based materials and hydrogels. These materials have applications in drug delivery, tissue engineering, and as biomaterials .
Comparison with Similar Compounds
Similar Compounds
Fmoc-4-cyano-L-phenylalanine: Similar to Fmoc-4-cyano-D-phenylalanine but with the L-configuration.
Fmoc-4-iodo-D-phenylalanine: Contains an iodine atom instead of a cyano group.
Fmoc-4-fluoro-D-phenylalanine: Contains a fluorine atom instead of a cyano group.
Uniqueness
This compound is unique due to the presence of the cyano group, which can act as a spectroscopic probe and participate in various chemical reactions. This makes it particularly useful in research applications where additional functionality is required .
Properties
IUPAC Name |
(2R)-3-(4-cyanophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c26-14-17-11-9-16(10-12-17)13-23(24(28)29)27-25(30)31-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13,15H2,(H,27,30)(H,28,29)/t23-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPKKUTWCGYCDA-HSZRJFAPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)C#N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205526-34-7 |
Source


|
| Record name | 4-Cyano-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205526-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
